3-(3-Phenylpropanamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-Phenylpropanamido)benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran class of compounds. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Mechanism of Action
Target of Action
It is known that furan derivatives, which this compound is a part of, have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives have been shown to display a wide range of antimicrobial and anticancer properties .
Preparation Methods
The synthesis of 3-(3-Phenylpropanamido)benzofuran-2-carboxamide involves several steps. One common method includes the following steps :
Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.
8-Aminoquinoline Directed C–H Arylation: This step involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: The C3-arylated benzofuran products undergo a one-pot, two-step transamidation procedure, which proceeds via the intermediate N-acyl-Boc-carbamates.
This synthetic route is highly modular and efficient, allowing for the generation of structurally diverse benzofuran derivatives .
Chemical Reactions Analysis
3-(3-Phenylpropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are introduced at various positions on the benzofuran ring.
Common reagents and conditions used in these reactions include palladium catalysts for arylation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
3-(3-Phenylpropanamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a scaffold for designing new chemical entities with potential biological activities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(3-Phenylpropanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
These compounds share the benzofuran core but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQMSKWAXKYODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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